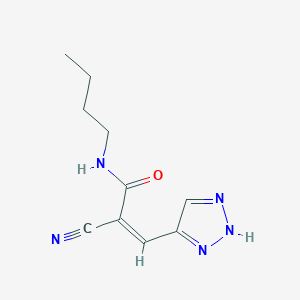
N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)naphthalene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)naphthalene-1-sulfonamide” is a compound that contains thiophene-based analogs . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives are diverse. For instance, a [2 + 2+1] cyclization of 3-(2-aryl-2-oxoethylidene)-2-oxindoles and two equivalents of α-thiocyanato ketones in the presence of potassium t-butoxide under microwave irradiation were disclosed to provide 2,3,5-trisubstituted thiophene derivatives .Wissenschaftliche Forschungsanwendungen
Microwave-Assisted Synthesis and Neurite Outgrowth Potentiation
The microwave-assisted synthesis of B-355252, a compound structurally related to N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)naphthalene-1-sulfonamide, has been shown to enhance nerve growth factor-induced neurite outgrowths, demonstrating potential in neurological research and therapeutic development (Williams et al., 2010).
PET Imaging of Human CCR8
A study on carbon-11 labeled naphthalene-sulfonamides, closely related to the compound , explores their use as potential positron emission tomography (PET) agents for imaging of human CCR8, indicating its relevance in diagnostic imaging and cancer research (Wang et al., 2008).
Schiff Bases Derived from Naphthalene Sulfonamide
Schiff bases derived from naphthalene sulfonamide, including those structurally related to our compound of interest, have demonstrated significant antibacterial and antifungal activities, highlighting their potential in the development of new antimicrobial agents (Thirugnanaselvi et al., 2016).
Structural and Spectral Properties
Research on new sulfonamide derivatives including ethyl 4-((naphthalene-2-sulfonamido)methyl)cyclohexanecarboxylate, a compound related to the one , has contributed to advancements in chemical synthesis and materials science, with implications for the development of novel materials and drugs (Danish et al., 2021).
Fluorescence Sensing and Intracellular Imaging
A naphthalene-based sulfonamide Schiff base has been developed as a fluorescent turn-on probe for the selective detection of Al3+ ions, demonstrating the compound's utility in chemical sensing, environmental monitoring, and biological imaging (Mondal et al., 2015).
Eigenschaften
IUPAC Name |
N-(2-hydroxy-2,2-dithiophen-2-ylethyl)naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3S3/c22-20(18-10-4-12-25-18,19-11-5-13-26-19)14-21-27(23,24)17-9-3-7-15-6-1-2-8-16(15)17/h1-13,21-22H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWHAAEUOBJMZSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NCC(C3=CC=CS3)(C4=CC=CS4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(BENZENESULFONYL)-N-[2-(DIMETHYLAMINO)ETHYL]-N-(4-METHOXY-7-METHYL-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE HYDROCHLORIDE](/img/structure/B2632863.png)
![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)-1,2-dihydroisoquinolin-1-one](/img/structure/B2632865.png)


![6-(3-Fluorophenyl)-2-[1-(indolizine-2-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2632869.png)

![tert-butyl8,10-dioxo-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B2632871.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2632873.png)


![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3-methoxybenzamide](/img/structure/B2632880.png)
